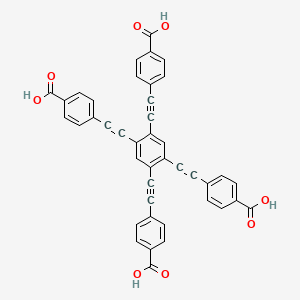

4,4',4'',4'''-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid

Description

4,4',4'',4'''-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid (CAS 1569900-69-1) is a tetracarboxylic acid ligand featuring a central benzene core symmetrically linked to four benzoic acid groups via ethyne (acetylene) spacers . Its molecular formula is C₄₂H₂₂O₈, with a molecular weight of 654.62 g/mol. The ethyne groups confer rigidity to the structure, enabling the formation of highly porous metal-organic frameworks (MOFs) with exceptional surface areas (>4000 m²/g) and stability .

Synthesis involves Pd/Cu-catalyzed Sonogashira cross-coupling reactions between tetraiodobenzene derivatives and ethyl 4-ethynylbenzoate, followed by hydrolysis to yield the carboxylic acid form. Optimized procedures achieve yields up to 83% under specific conditions (e.g., THF/NaOH) . The ligand’s four carboxylate groups allow strong coordination to metal clusters (e.g., Zr, Zn), forming MOFs with applications in gas storage, catalysis, and environmental remediation .

Properties

IUPAC Name |

4-[2-[2,4,5-tris[2-(4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H22O8/c43-39(44)31-13-1-27(2-14-31)9-21-35-25-37(23-11-29-5-17-33(18-6-29)41(47)48)38(24-12-30-7-19-34(20-8-30)42(49)50)26-36(35)22-10-28-3-15-32(16-4-28)40(45)46/h1-8,13-20,25-26H,(H,43,44)(H,45,46)(H,47,48)(H,49,50) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYPSFRZIAVNTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC(=C(C=C2C#CC3=CC=C(C=C3)C(=O)O)C#CC4=CC=C(C=C4)C(=O)O)C#CC5=CC=C(C=C5)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Design and Halogenation

The tetrabenzoic acid derivative is synthesized from a central benzene core functionalized with four ethynylene-linked benzoic acid groups. The reaction typically begins with 1,2,4,5-tetrabromobenzene as the core substrate, chosen for its symmetric halogen placement and compatibility with cross-coupling reactions. Bromine atoms at the 1,2,4,5 positions enable sequential coupling with ethynyl-containing benzoic acid precursors. Alternative halogenated cores (e.g., tetrachlorobenzene) are less common due to reduced reactivity in palladium-catalyzed systems.

Palladium-Copper Catalytic System

Sonogashira coupling forms the backbone of the synthesis, utilizing a Pd(PPh₃)₂Cl₂/CuI catalytic system in a triethylamine/dimethylformamide (Et₃N/DMF) solvent mixture. Optimized conditions (Table 1) achieve 72–85% yield by maintaining a 1:4 molar ratio of tetrabromobenzene to ethynylbenzoic acid methyl ester. The use of methyl ester-protected carboxylic acids prevents side reactions during coupling, with subsequent hydrolysis to free acids in later stages.

Table 1: Sonogashira Coupling Parameters

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes C–C bond formation |

| Reaction Time | 48–72 hours | Balances completion vs. decomposition |

| Pd Catalyst Loading | 5 mol% Pd(PPh₃)₂Cl₂ | Reduces cost without sacrificing efficiency |

| Cu Co-catalyst | 10 mol% CuI | Accelerates transmetallation |

| Solvent System | Et₃N/DMF (3:1 v/v) | Maintains basicity and solubility |

Sequential Deprotection of Methyl Esters

Hydrolytic Conditions

Following coupling, the methyl ester groups are hydrolyzed to carboxylic acids using aqueous NaOH (2 M) in tetrahydrofuran (THF)/methanol (1:1) under reflux (80°C, 12 hours). This step achieves >95% conversion, as confirmed by FT-IR loss of ester C=O stretches (1740 cm⁻¹) and emergence of broad O–H vibrations (2500–3000 cm⁻¹). Alternative acid-mediated deprotection (e.g., HCl/dioxane) is less effective, often leading to partial ethynylene bond cleavage.

Crystallization and Purity Control

The crude product is purified via recrystallization from dimethylacetamide (DMAc)/acetic acid (9:1), yielding needle-like crystals suitable for single-crystal X-ray diffraction (SCXRD). SCXRD analysis confirms the planar geometry of the benzene core and linear ethynylene spacers, with carboxylate groups oriented perpendicular to the central ring. Purity is further verified by HPLC (≥99%, C18 column, 0.1% TFA in acetonitrile/water gradient).

Alternative Routes and Mechanistic Insights

Direct Coupling with Pre-Activated Acids

Recent advances employ tetraethylammonium hydroxide (TEAH)-activated benzoic acids, enabling one-pot coupling/deprotection. This method reduces step count but suffers from lower yields (55–60%) due to competitive decarboxylation at elevated temperatures.

Solid-State Synthesis under Solvothermal Conditions

A novel approach involves reacting 1,2,4,5-tetraiodobenzene with 4-ethynylbenzoic acid in a sealed autoclave at 120°C for 96 hours. While this method avoids palladium catalysts, it produces amorphous materials requiring extensive post-synthetic washing.

Stability and Functional Group Compatibility

pH-Dependent Solubility

The tetrabenzoic acid derivative exhibits pH-dependent solubility:

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 320°C under nitrogen, with a four-stage mass loss corresponding to sequential decarboxylation and ethynylene breakdown.

Applications in Metal-Organic Framework (MOF) Synthesis

Coordination Modes

The compound serves as a tetravalent linker in MOFs, coordinating to metal clusters (e.g., Zr₆O₄(OH)₄, Cu₂(O₂CR)₄) through its carboxylate groups. Framework topology depends on metal node geometry:

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the ethyne groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alkane or alkene derivatives. Substitution reactions can introduce halogen, nitro, or other functional groups into the compound.

Scientific Research Applications

Material Science

The unique structure of 4,4',4'',4'''-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid makes it a candidate for advanced material applications:

- Polymer Chemistry : Its ability to form extended conjugated systems can enhance the mechanical and thermal properties of polymers when incorporated into polymer matrices.

- Nanotechnology : The compound may be used in the fabrication of nanostructured materials due to its high surface area and potential for functionalization.

Organic Electronics

The compound's electronic properties can be exploited in:

- Organic Light Emitting Diodes (OLEDs) : Its conjugated structure is conducive to electron transport and light emission.

- Solar Cells : The material's ability to absorb light across a broad spectrum can improve the efficiency of organic photovoltaic devices.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, related research in similar compounds provides insights into its potential applications:

| Study | Findings |

|---|---|

| Interaction Studies on Tetrabenzoyl Derivatives | Revealed potential binding affinities with various biomolecules, suggesting avenues for drug design. |

| Synthesis of Polyphenylene Ethynylene | Demonstrated enhanced conductivity and mechanical strength when incorporating similar ethynyl linkages. |

| Development of Organic Photovoltaics | Highlighted the role of conjugated systems in improving charge transport properties. |

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid involves its interaction with various molecular targets and pathways. The ethyne groups and benzene core allow for strong π-π interactions and coordination with metal ions, which can enhance the stability and functionality of the resulting materials. These interactions are crucial for the compound’s applications in MOFs and other advanced materials.

Comparison with Similar Compounds

4,4'-(1,4-Phenylenedi-2,1-ethynediyl)dibenzoic Acid (CAS 217077-89-9)

- Structure : Two benzoic acid groups linked via ethyne to a benzene ring.

- Molecular Weight : 418.39 g/mol.

- Applications : Forms smaller-pore MOFs and sensors due to reduced connectivity.

- Key Difference : Lower symmetry and fewer coordination sites compared to the target compound, resulting in less robust frameworks .

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic Acid (CAS 93866-50-3)

Viologen Derivative: 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridinium) Iodide

1,2,4,5-Tetra((4-aminophenyl)ethynyl)benzene (CAS 2375652-88-1)

- Structure : Four aniline groups linked via ethyne to benzene.

- Applications : COF ligand for photocatalysis; amine groups enable Schiff-base reactions.

- Key Difference : Neutral NH₂ groups vs. anionic COO⁻, leading to distinct coordination chemistry .

Physicochemical and Performance Comparison

Table 1: Key Properties of Selected Compounds

Rigidity and Porosity

- The target compound’s ethyne spacers enhance rigidity, enabling MOFs with large, stable pores (e.g., 30–34 Å in MIL-101 ). In contrast, ethylene-linked analogs (e.g., 1,1,2,2-Tetra(4-carboxyphenyl)ethylene ) exhibit flexibility, reducing pore stability.

- The triply substituted analog (CAS 93866-50-3) forms smaller pores (~15 Å) due to trigonal geometry .

Chemical Stability

- Zirconium-based MOFs using the target compound (e.g., [Zr₆O₄(OH)₄(L)₂.₆] ) retain crystallinity in water, outperforming Zn-based MOF-5 derivatives, which degrade under moisture .

Biological Activity

4,4',4'',4'''-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid (CAS No. 1569900-69-1) is a complex organic compound with significant potential in various biological applications. Its unique structure features multiple carboxylic acid groups that may confer interesting biochemical properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 654.62 g/mol. The compound consists of a central benzene core with four ethyne linkers and four benzoic acid functionalities attached symmetrically. This structural configuration may influence its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₄₂H₂₂O₈ |

| Molecular Weight | 654.62 g/mol |

| CAS Number | 1569900-69-1 |

| Purity | ≥98% |

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer activities. For instance, the presence of multiple carboxylic acid groups can enhance interactions with cellular targets and improve solubility in aqueous environments, facilitating drug delivery to tumor sites. Research has shown that derivatives of tetrabenzoic acids can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study evaluated the cytotoxic effects of related compounds on human breast cancer cells (MDA-MB-231). Results indicated significant reductions in cell viability when treated with tetrabenzoic acid derivatives, suggesting their potential as chemotherapeutic agents .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Cell Proliferation: The compound may interfere with key signaling pathways involved in cell growth and survival.

- Induction of Apoptosis: It could promote programmed cell death in malignant cells through intrinsic or extrinsic pathways.

- Calcium Modulation: By affecting calcium homeostasis within cells, it may protect against excitotoxicity in neuronal cells.

Q & A

Basic: What are the most effective synthetic routes for this compound, and how do reaction conditions influence yields?

Answer:

Three synthesis routes are documented with varying yields:

- Route 1: Reaction with acetic acid, yielding 41%.

- Route 2: Methyl propionimidate and THF/MeOH/H₂O, yielding 27%.

- Route 3: NaOH-mediated reaction, achieving 83% yield .

Optimization should focus on solvent polarity, pH, and temperature. The high yield in Route 3 suggests alkaline conditions favor cyclization or deprotection steps. Always validate purity via HPLC or NMR post-synthesis.

Advanced: How can this compound be utilized as a linker in metal-organic frameworks (MOFs)?

Answer:

The tetrabenzoic acid structure enables coordination with metal nodes (e.g., Zr, In, Zn) to form MOFs like NU-1000, NU-901, and [In₂(OH)₂(TBAPy)]. Key steps:

- Activation: Ensure carboxylate deprotonation using bases like triethylamine.

- Solvothermal Synthesis: React with metal salts (e.g., ZrCl₄) in DMF at 100–120°C for 24–72 hours.

- Post-Synthetic Modification: Functionalize via axial ligand exchange .

Basic: What characterization techniques are critical for confirming structural integrity?

Answer:

- FT-IR: Confirm carboxylate (C=O stretch ~1700 cm⁻¹) and alkyne (C≡C ~2100 cm⁻¹) groups.

- NMR (¹H/¹³C): Analyze aromatic proton splitting patterns (e.g., para-substituted benzene rings).

- XRD: Compare experimental patterns with simulated structures from ChemSpider (CSID: 57620005) .

- Mass Spectrometry: Validate molecular weight (MW: 654.62 g/mol) via ESI-TOF .

Advanced: How does the compound’s stability vary under different storage or reaction conditions?

Answer:

- Thermal Stability: Decomposition observed >250°C; store at room temperature in inert atmospheres .

- Light Sensitivity: Degrades under UV exposure; use amber vials for long-term storage .

- Chemical Incompatibilities: Avoid strong oxidizers (e.g., HNO₃) and reducing agents to prevent decarboxylation or alkyne cleavage .

Basic: What safety precautions are essential during handling?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles (H319: eye irritation) .

- Ventilation: Use fume hoods to mitigate inhalation risks (H335: respiratory irritation) .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using silica gel .

Advanced: How can researchers resolve contradictions in reported synthesis yields (e.g., 27% vs. 83%)?

Answer:

- Parameter Screening: Systematically vary solvent (polar aprotic vs. aqueous), catalyst (NaOH vs. organic bases), and reaction time.

- Mechanistic Analysis: High-yield routes likely involve efficient cyclization under alkaline conditions (Route 3) .

- Scale-Up Considerations: Pilot reactions at small scales to identify exothermicity or byproduct formation.

Advanced: What role does this compound play in covalent organic frameworks (COFs)?

Answer:

While the aldehyde derivative (ETTBA, CAS 2170451-48-4) is more common in COFs, the parent tetrabenzoic acid can act as a cross-linker. Key steps:

- Condensation Reactions: React with amines (e.g., 1,4-diaminobenzene) to form imine-linked COFs.

- Topology Control: Adjust stoichiometry to tune pore size (e.g., 2D vs. 3D networks) .

Basic: How to ensure purity and analyze batch-to-batch variability?

Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient).

- Elemental Analysis: Verify %C and %H within ±0.4% of theoretical values (C: 77.06%, H: 3.38%) .

- Thermogravimetric Analysis (TGA): Confirm <2% solvent residue below 150°C .

Advanced: What toxicological data gaps exist, and how should they be addressed in experimental design?

Answer:

- Gaps: No acute toxicity (oral, dermal) or mutagenicity data is available .

- Mitigation: Conduct in vitro assays (e.g., Ames test for mutagenicity) and use ALARA (As Low As Reasonably Achievable) exposure protocols .

Advanced: How does the compound’s reactivity impact its use in aqueous vs. non-aqueous systems?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.